7-oxaspiro[3.5]nonane-6-carboxylic acid
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Overview
Description
7-oxaspiro[3.5]nonane-6-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a carboxylic acid functional group attached to the nonane ring. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxaspiro[3.5]nonane-6-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that promotes cyclization. For example, the use of radical chemistry has been reported for the preparation of spiro-heterocycles, including those with a pyranose or furanose carbohydrate skeleton . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis methods that are scalable and cost-effective. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
7-oxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxo derivatives, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
7-oxaspiro[3.5]nonane-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 7-oxaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-oxaspiro[3.5]nonane-7-carboxylic acid: This compound has a similar spirocyclic structure but with the carboxylic acid group attached to a different position on the nonane ring.
Spirocyclic compounds with different heteroatoms: Compounds with spiro linkages involving nitrogen, sulfur, or silicon atoms instead of oxygen.
Uniqueness
7-oxaspiro[3.5]nonane-6-carboxylic acid is unique due to its specific spiro linkage and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2731014-30-3 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.